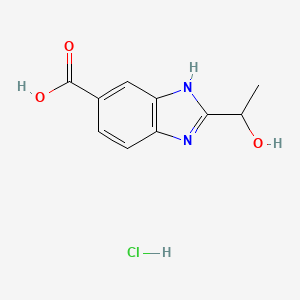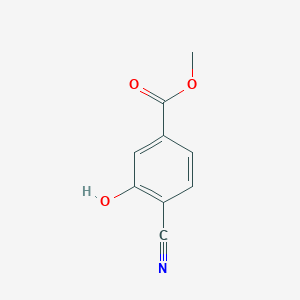
Methyl 4-cyano-3-hydroxybenzoate
概要
説明
Methyl 4-cyano-3-hydroxybenzoate is a chemical compound with the CAS Number: 6520-87-2 and a molecular weight of 177.16 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The linear formula of Methyl 4-cyano-3-hydroxybenzoate is C9H7NO3 . Unfortunately, detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
Methyl 4-cyano-3-hydroxybenzoate is a solid substance that is stored at room temperature . Unfortunately, detailed physical and chemical properties are not available in the search results.科学的研究の応用
Chemical Analysis and Preservative Efficacy
Methyl 4-cyano-3-hydroxybenzoate, a derivative of paraben, has been the subject of various studies due to its antimicrobial properties and its application as a preservative in cosmetics, pharmaceuticals, and food products. Parabens, including methyl 4-cyano-3-hydroxybenzoate, are widely recognized for their low toxicity and effectiveness as preservatives, making them valuable in extending the shelf life of products. Research on parabens has primarily focused on their chemical behavior, interaction with other substances, and methods for detection and quantification in different matrices.
One study demonstrated the development of a microemulsion electrokinetic chromatography (MEEKC) method for the selective and quantitative analysis of parabens, including methyl 4-cyano-3-hydroxybenzoate, highlighting its practical application in quality control testing of pharmaceutical and cosmetic products (Mahuzier, Altria, & Clark, 2001)(Mahuzier et al., 2001). Another investigation focused on the hydrolysis of parabens by skin microsomes and cytosol from human and minipigs, shedding light on the metabolic pathways of parabens upon dermal exposure (Jewell et al., 2007)(Jewell et al., 2007).
Environmental and Biological Impact
Concerns about the environmental presence and potential health risks associated with paraben exposure have led to investigations into their behavior in aquatic environments and their biodegradability. The electrochemical sensing of parabens in hydro-alcoholic solutions and water using a boron-doped diamond electrode represents a significant advancement in monitoring the environmental impact of these compounds (Radovan et al., 2008)(Radovan et al., 2008).
Advanced Detection Techniques
Technological advancements have facilitated the development of highly sensitive detection methods for parabens. For instance, an electrochemical sensor based on molecularly imprinted polymer for methyl paraben recognition has been introduced, demonstrating the potential for specific, sensitive detection and quantification in complex matrices (Soysal, 2021)(Soysal, 2021). Additionally, a fluorescent sensor for Al3+ detection utilizing a paraben derivative illustrates the diverse applications of these compounds beyond their preservative functions (Ye et al., 2014)(Ye et al., 2014).
Safety And Hazards
Methyl 4-cyano-3-hydroxybenzoate has been classified with the signal word “Warning” and hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
特性
IUPAC Name |
methyl 4-cyano-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEARWYDVSYTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586364 | |
| Record name | Methyl 4-cyano-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyano-3-hydroxybenzoate | |
CAS RN |
6520-87-2 | |
| Record name | Methyl 4-cyano-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

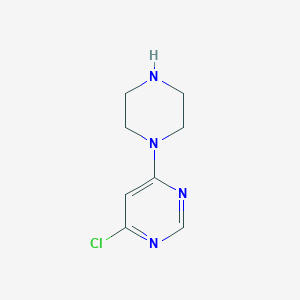
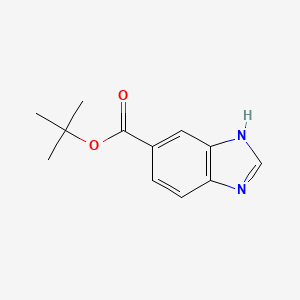
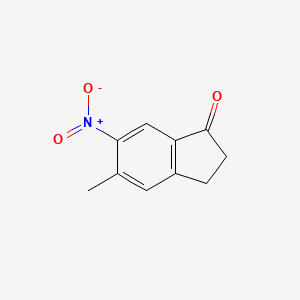
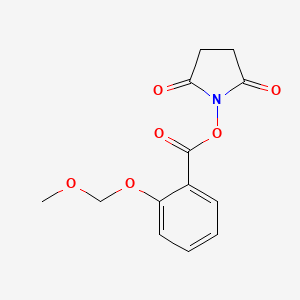
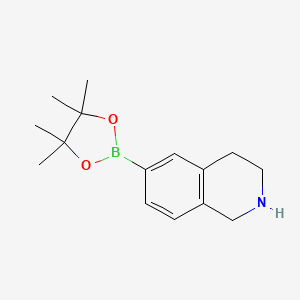
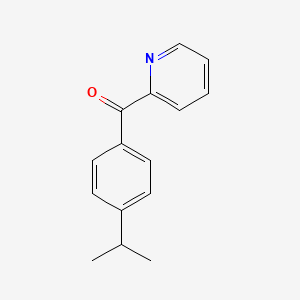
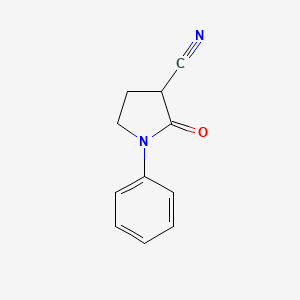

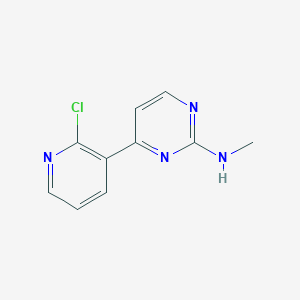
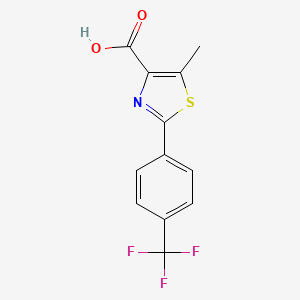
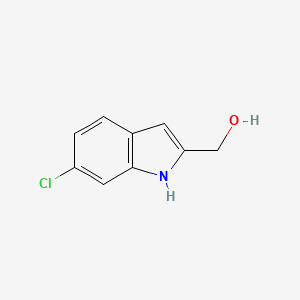
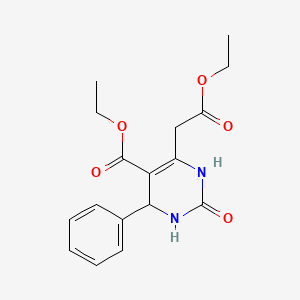
![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)
